molecular formula C10H10N4O2S B154156 N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea CAS No. 135962-68-4

N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

Cat. No. B154156
M. Wt: 250.28 g/mol
InChI Key: SHOJZISRPMVUKJ-UHFFFAOYSA-N
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Description

“N-(4-Methoxyphenyl)-N’-1,2,3-thiadiazol-5-yl-urea” is a complex organic compound. It contains a methoxyphenyl group (a phenyl ring with a methoxy group attached), a thiadiazol group (a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom), and a urea group (a functional group with the pattern (R1)(R2)N-CO-N(R3)(R4)) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of the methoxyphenyl, thiadiazol, and urea groups would significantly influence its structure.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups . For instance, the urea group might participate in condensation reactions, while the thiadiazol ring might undergo electrophilic substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, its solubility might be affected by the polar urea group and the nonpolar methoxyphenyl group.

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and toxicity . Proper safety measures should be taken when handling this compound.

Future Directions

The future research directions involving this compound could be vast and might include exploring its potential uses, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-(thiadiazol-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-16-8-4-2-7(3-5-8)12-10(15)13-9-6-11-14-17-9/h2-6H,1H3,(H2,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOJZISRPMVUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC2=CN=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxyphenyl)-N'-1,2,3-thiadiazol-5-yl-urea

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